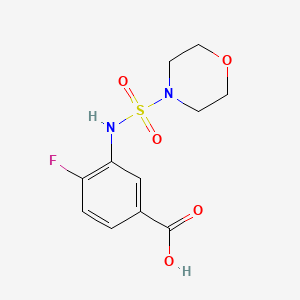![molecular formula C13H23NO3 B7575250 2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid](/img/structure/B7575250.png)
2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid, also known as BCAA-CPA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCAA-CPA is a derivative of branched-chain amino acids (BCAAs) and has been shown to have unique properties that make it a promising candidate for various applications. In
Mécanisme D'action
The mechanism of action of 2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid is not fully understood, but it is believed to act through multiple pathways. 2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid has been shown to activate the AMPK pathway, which is involved in energy metabolism and glucose uptake. It also inhibits the NF-κB pathway, which is involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid has been shown to have various biochemical and physiological effects. It has been shown to improve glucose uptake and insulin sensitivity, reduce inflammation and oxidative stress, and promote mitochondrial biogenesis. These effects make it a promising candidate for the treatment of metabolic disorders and neurological diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid in lab experiments is its high purity and stability. It can be easily synthesized in large quantities and has a long shelf life. However, one of the limitations is its high cost, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid. One area of research is in the development of new therapeutic applications, such as in the treatment of cancer and cardiovascular disease. Another area of research is in the optimization of the synthesis method to reduce the cost and improve the yield of 2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid. Finally, further studies are needed to fully understand the mechanism of action of 2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid and its potential side effects.
In conclusion, 2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its unique properties make it a promising candidate for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and optimize its use in lab experiments and clinical applications.
Méthodes De Synthèse
2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid can be synthesized by reacting butan-2-amine with 2-cyclopentylacetyl chloride in the presence of a base. The resulting product is then reacted with glycine in the presence of a coupling agent to obtain 2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid. The synthesis method has been optimized to produce a high yield of pure 2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid.
Applications De Recherche Scientifique
2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid has been extensively studied in various scientific research fields due to its potential therapeutic applications. One of the key research areas is in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases.
Another area of research is in the treatment of metabolic disorders, such as obesity and type 2 diabetes. 2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid has been shown to improve insulin sensitivity and reduce adipose tissue inflammation in animal models of these diseases.
Propriétés
IUPAC Name |
2-[butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-3-10(2)14(9-13(16)17)12(15)8-11-6-4-5-7-11/h10-11H,3-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAGQAUAYRGLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC(=O)O)C(=O)CC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[2-[butyl(ethyl)amino]-2-oxoethyl]acetamide](/img/structure/B7575172.png)
![2-amino-N-[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl]acetamide](/img/structure/B7575183.png)
![2-amino-N-[2-[3-(1-methyltetrazol-5-yl)anilino]-2-oxoethyl]acetamide](/img/structure/B7575193.png)
![5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid](/img/structure/B7575204.png)


![2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid](/img/structure/B7575236.png)
![2-[[2-(1,2-Benzoxazol-3-yl)acetyl]-butan-2-ylamino]acetic acid](/img/structure/B7575240.png)
![2-Fluoro-5-[(4-methylpiperidin-1-yl)sulfonylamino]benzoic acid](/img/structure/B7575242.png)
![2-[Butan-2-yl(cyclopentanecarbonyl)amino]acetic acid](/img/structure/B7575251.png)
![3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid](/img/structure/B7575256.png)

![2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid](/img/structure/B7575260.png)
![2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7575266.png)